molecular formula C31H33NO9 B1678828 Ravidomycin CAS No. 74622-75-6

Ravidomycin

Número de catálogo: B1678828
Número CAS: 74622-75-6
Peso molecular: 563.6 g/mol
Clave InChI: GHLIFBNIGXVDHM-VQXSZRIGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Ravidomycin is an antitumor antibiotic with potent anticancer activity against various cancer cell lines in the presence of visible light . Research shows that this compound and its analogs have antibacterial, antifungal, and cytotoxic activities .

Mechanism of Action and Biological Activity:

  • This compound (RMV) inhibits bacterial DNA and RNA synthesis, leading to its antibacterial and antitumor effects .
  • It demonstrates excellent cytotoxicity against human colon carcinoma cell lines and acts as a potent inhibitor of human topoisomerase II .
  • The amino sugar moiety in this compound contributes to its enhanced biological activities compared to related compounds with neutral sugars . The 2′- and 4′-hydroxyl groups of d-ravidosamine are essential for its biological activities .
  • This compound and desacetylthis compound are potent photosensitizing, DNA-damaging agents .

This compound Analogs:

  • Theের are closely related analogs like Gilvocarcin V, chrysomycin V, Mer 1020 dA-D, BE 12406 A-B, and polycarcin V . These differ mainly in their neutral deoxysugar residues .
  • Amino sugar-containing gilvocarcin analogs show increased antibiotic/anticancer potency compared to compounds with neutral or branched neutral sugar moieties .
  • Characterization of new analogs of this compound has revealed modifications that alter the biological activity of deacetylthis compound, such as acetylation and carbamoylation .

Biosynthesis and Production:

  • The this compound biosynthetic gene cluster has been cloned from Streptomyces ravidus .
  • Five genes (ravD, ravE, ravIM, ravAMT, and ravNMT) encode enzymes involved in converting D-glucose-1-phosphate to NDP-d-ravidosamine, the sugar donor substrate for the glycosylation reaction .
  • A C-glycosyltransferase links d-ravidosamine to the polyketide-derived backbone defuco-gilvocarcin V .
  • Thymidine diphosphate-activated ravidosamine (TDP-d-ravidosamine) can be prepared from glucose-1-phosphate utilizing enzymes of the ravidosamine biosynthetic pathway .

Antitumor Activity:

  • This compound exhibits potent antitumor activity against P388 lymphocytic leukemia, Colon 38 tumor, and CD8F1 mammary tumor .
  • Deacetylthis compound IV-oxide is antitumor-active against P388 leukemia and MethA fibrosarcoma in a wide range of doses .

Additional applications

  • This compound exhibits light-dependent activity, suggesting its potential use in photodynamic therapy .

Comparación Con Compuestos Similares

  • Toromycin
  • Gilvocarcin
  • Chrysomycin

Ravidomycin’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Ravidomycin is a potent antibiotic and antitumor agent derived from the actinobacterium Streptomyces ravidus. This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to inhibit DNA and RNA synthesis in bacterial cells, as well as its cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and recent research findings.

This compound's biological activity is largely due to its interaction with nucleic acids. It has been shown to covalently modify thymine residues in DNA through a photoactivated cycloaddition reaction, which is unique among antibiotics. This mechanism contributes to its antitumor properties by disrupting the normal function of DNA in cancer cells . Additionally, this compound acts as a potent inhibitor of human topoisomerase II, an enzyme crucial for DNA replication and transcription .

Structure-Activity Relationship (SAR)

The structure of this compound includes an amino pyranose moiety, specifically 4′-O-acetyl-d-ravidosamine, which enhances its biological activity compared to related compounds. Research indicates that modifications to this sugar moiety can significantly affect the compound's antibacterial and cytotoxic properties. For instance, the presence of hydroxyl groups at specific positions on the sugar backbone is critical for maintaining its efficacy against tumor cells .

Biological Activities

This compound displays various biological activities:

  • Antibacterial Activity : Effective against a range of Gram-positive bacteria, this compound has shown significant antibacterial effects in vitro. The compound's minimum inhibitory concentration (MIC) values indicate strong activity against resistant strains .
  • Antitumor Activity : this compound exhibits cytotoxic effects against several cancer cell lines, including human colon carcinoma. Studies have reported a 50% reduction in tumor weight at doses as low as 25 mg/kg in animal models .
  • Cytotoxicity : The compound demonstrates selective cytotoxicity towards eukaryotic cells compared to prokaryotic cells, which is beneficial for therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on synthesizing this compound analogs to enhance its pharmacological profile. Notable findings include:

  • Analog Development : New analogs derived from this compound have been tested for their antimicrobial and cytotoxic properties. Some analogs exhibited increased selectivity against bacterial strains while reducing toxicity towards human cells .
  • Biosynthetic Studies : The gene clusters responsible for this compound biosynthesis have been cloned and characterized, revealing insights into the enzymatic pathways involved in its production. This knowledge aids in the development of novel analogs through combinatorial biosynthesis techniques .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntibacterialEffective against Gram-positive bacteriaLow MIC values against resistant strains
AntitumorCytotoxic effects on various cancer cell linesSignificant tumor weight reduction in models
CytotoxicitySelective towards eukaryotic cellsReduced toxicity compared to prokaryotes

Q & A

Basic Research Questions

Q. What are the key biosynthetic pathways and gene clusters involved in Ravidomycin production?

this compound biosynthesis involves a gene cluster encoding enzymes responsible for constructing its polycyclic aromatic core and attaching the sugar moiety D-ravidosamine. Critical enzymes include:

  • P450 monooxygenase RavOIII : Catalyzes the formation of the vinyl side chain in this compound V .
  • Aminoglycosyltransferase RavGT : Facilitates sugar donor (TDP-D-ravidosamine) attachment, demonstrating substrate flexibility . The biosynthetic gene cluster was identified through cloning and heterologous expression in Streptomyces lividans TK24 mutants, with cross-complementation experiments confirming functional assignments .

Q. Which analytical techniques are essential for structural characterization of this compound and its derivatives?

  • HPLC-MS : Used to monitor metabolite production during fermentation (e.g., detecting deacetylthis compound E in inhibitor-treated cultures) .
  • NMR spectroscopy : Critical for resolving structural differences between analogs (e.g., distinguishing D-ravidosamine from neutral deoxysugars in related compounds like gilvocarcin V) .
  • Comparative bioinformatics : Aligns gene clusters (e.g., this compound vs. chrysomycin) to infer enzyme functions .

Q. How is the bioactivity of this compound influenced by its sugar moiety?

D-ravidosamine, an N,N-dimethylated aminosugar, enhances anticancer/antimicrobial activity compared to neutral sugars in analogs. Methodological approaches to study this include:

  • Genetic knockout : Disrupting ravGT to abolish sugar attachment and testing bioactivity loss .
  • SAR studies : Synthesizing analogs with modified sugars (e.g., deacetylthis compound V) and comparing IC50 values .

Advanced Research Questions

Q. How can researchers address challenges in heterologous expression of this compound biosynthetic pathways?

  • Cross-complementation : Use S. lividans TK24 mutants (e.g., cosG9B3-GilOII−) and introduce plasmids carrying homologous genes (e.g., chryOII) to restore production .
  • Optimized culturing : Supplement media with pathway-specific precursors (e.g., TDP-D-ravidosamine) or inhibitors (e.g., ancymidol for P450 inhibition studies) .
  • Metabolic engineering : Co-express regulatory genes (e.g., ravR) to enhance pathway activation in non-native hosts .

Q. What methodologies resolve contradictions in enzyme functional assignments during pathway elucidation?

  • Triangulation approach : Combine (1) in silico domain analysis (e.g., predicting oxidoreductase activity in RavOIII), (2) heterologous expression (e.g., in S. lividans), and (3) in vitro enzymatic assays .
  • Inhibitor studies : Treat cultures with P450 inhibitors (e.g., ancymidol) to block specific steps and observe intermediate accumulation via HPLC-MS .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in this compound analogs?

  • Combinatorial biosynthesis : Engineer hybrid gene clusters (e.g., swapping ravGT with sugar transferases from chrysomycin pathways) to generate novel analogs .
  • High-throughput screening : Test analogs against cancer cell lines (e.g., HeLa) with standardized cytotoxicity assays (e.g., MTT) and compare dose-response curves .
  • Molecular docking : Model D-ravidosamine interactions with DNA or target proteins (e.g., topoisomerases) to rationalize bioactivity differences .

Q. Data Analysis & Contradiction Management

Q. How can conflicting results in this compound pathway validation be addressed?

  • Replicate experiments : Ensure consistency in fermentation conditions (e.g., pH, temperature) to minimize variability .
  • Multi-omics integration : Correlate transcriptomic data (e.g., gene expression levels) with metabolomic profiles to identify bottlenecks .
  • Negative controls : Include DMSO-treated cultures in inhibitor studies to distinguish solvent effects from true enzymatic inhibition .

Q. What statistical approaches validate quantitative findings in this compound research?

  • ANOVA : Compare bioactivity data across analogs (e.g., IC50 values) to assess significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets (e.g., HPLC-MS peaks) to identify clustering patterns .

Q. Experimental Design Considerations

Q. How to optimize fermentation conditions for this compound yield?

  • Response Surface Methodology (RSM) : Systematically vary parameters (e.g., carbon source, aeration) and model interactions for maximum yield .
  • Time-course studies : Harvest cultures at intervals (e.g., days 3–7) to identify peak production phases .

Q. What criteria define robust controls in enzyme inhibition studies?

  • Solvent-matched controls : Use DMSO at equivalent concentrations to test compounds .
  • Wild-type vs. knockout strains : Compare metabolite profiles in ravOIII mutants and parental strains to confirm inhibition specificity .

Propiedades

Número CAS

74622-75-6

Fórmula molecular

C31H33NO9

Peso molecular

563.6 g/mol

Nombre IUPAC

[(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1

Clave InChI

GHLIFBNIGXVDHM-VQXSZRIGSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

SMILES canónico

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ravidomycin;  AY 25545;  AY-25545;  AY25545; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin
1,3-Dihydro-4-[1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1,4-benzodiazepine-2,5-dione
Ravidomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.